
Propanidid: A Technical Guide to its Discovery
and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Propanidid

Cat. No.: B1678258 Get Quote

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Abstract
Propanidid, an ultra-short-acting intravenous general anesthetic, was a notable development

in the field of anesthesiology in the 1960s. Developed by Bayer, its rapid onset and short

duration of action offered significant advantages for certain medical procedures. This technical

guide provides a comprehensive overview of the discovery of propanidid, detailing the key

scientific contributions and the historical context of its development. Furthermore, it outlines a

detailed, three-step chemical synthesis pathway for propanidid, commencing from the readily

available precursor, homovanillic acid. This guide includes explicit experimental protocols for

each synthetic step, quantitative data presented in tabular format, and detailed characterization

of the final product and key intermediates using modern spectroscopic techniques. Visual

diagrams generated using Graphviz (DOT language) are provided to illustrate the logical flow of

the synthesis.

Discovery and Development
Propanidid was first introduced by the German pharmaceutical company Bayer in 1963.[1]

The invention is credited to a team of scientists including Rudolf Hiltmann, Heinrich Wollweber,

Friedrich Hoffmeister, and Wolfgang Wirth, as detailed in their United States Patent 3,086,978,

assigned to Farbenfabriken Bayer Aktiengesellschaft. Marketed under trade names such as

Epontol and Fabantol, propanidid gained initial popularity as an ultra-short-acting anesthetic.

[1]
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Its clinical use, however, was short-lived due to a significant number of anaphylactic reactions

observed in patients. These adverse reactions were largely attributed to the solubilizing agent,

Cremophor EL, used in its formulation, rather than the propanidid molecule itself.[1] Despite

its withdrawal from the market, the study of propanidid has contributed to the understanding of

anesthetic agents and the importance of formulation in drug safety.

Chemical Synthesis Pathway
The synthesis of propanidid can be efficiently achieved through a three-step process starting

from 4-hydroxy-3-methoxyphenylacetic acid, commonly known as homovanillic acid. The

synthesis involves:

Esterification of homovanillic acid with propanol to form the intermediate propyl 4-hydroxy-3-

methoxyphenylacetate.

Synthesis of the key intermediate, 2-chloro-N,N-diethylacetamide, from chloroacetyl chloride

and diethylamine.

Williamson Ether Synthesis of the propyl 4-hydroxy-3-methoxyphenylacetate with 2-chloro-

N,N-diethylacetamide to yield the final product, propanidid.

The logical flow of this synthesis is depicted in the following diagram:

Homovanillic Acid & Propanol Step 1: Esterification Propyl 4-hydroxy-3-methoxyphenylacetate

Step 3: Williamson Ether Synthesis

Chloroacetyl Chloride & Diethylamine Step 2: Amide Formation 2-chloro-N,N-diethylacetamide

Propanidid

Click to download full resolution via product page

A high-level overview of the propanidid synthesis workflow.

Experimental Protocols
Step 1: Synthesis of Propyl 4-hydroxy-3-
methoxyphenylacetate
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This step involves the Fischer-Speier esterification of homovanillic acid with propanol,

catalyzed by a strong acid.

Diagram of the Experimental Workflow for Step 1:

Reactants

Homovanillic Acid

Reflux

Propanol Sulfuric Acid (catalyst)

Aqueous Workup

Purification (e.g., Column Chromatography)

Propyl 4-hydroxy-3-methoxyphenylacetate

Click to download full resolution via product page

Workflow for the esterification of homovanillic acid.

Methodology:

To a solution of homovanillic acid (1 equivalent) in an excess of n-propanol, add a catalytic

amount of concentrated sulfuric acid.

Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer

chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and remove the excess

propanol under reduced pressure.

Dissolve the residue in an organic solvent such as ethyl acetate and wash sequentially with

water, saturated sodium bicarbonate solution, and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

Purify the crude product by column chromatography on silica gel to afford pure propyl 4-

hydroxy-3-methoxyphenylacetate.

Step 2: Synthesis of 2-chloro-N,N-diethylacetamide
This intermediate is prepared by the reaction of chloroacetyl chloride with diethylamine.

Diagram of the Experimental Workflow for Step 2:

Reactants

Chloroacetyl Chloride

Reaction in Inert Solvent

Diethylamine Base (e.g., Triethylamine)

Aqueous Workup

Purification (e.g., Distillation)

2-chloro-N,N-diethylacetamide
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Click to download full resolution via product page

Workflow for the synthesis of 2-chloro-N,N-diethylacetamide.

Methodology:

Dissolve diethylamine (2 equivalents) in an inert solvent such as dichloromethane in a flask

cooled in an ice bath.

Slowly add chloroacetyl chloride (1 equivalent) dropwise to the stirred solution, maintaining

the temperature below 10 °C.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for several hours.

Wash the reaction mixture with water and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the resulting crude product by vacuum distillation to yield 2-chloro-N,N-

diethylacetamide.

Step 3: Synthesis of Propanidid (Williamson Ether
Synthesis)
The final step involves the reaction of the phenolic intermediate with the chloroacetamide

derivative in the presence of a base.

Diagram of the Experimental Workflow for Step 3:
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Reactants

Propyl 4-hydroxy-3-methoxyphenylacetate

Reaction in Polar Aprotic Solvent

2-chloro-N,N-diethylacetamide Base (e.g., K2CO3)

Aqueous Workup

Purification (e.g., Column Chromatography)

Propanidid

Click to download full resolution via product page

Workflow for the final Williamson ether synthesis of propanidid.

Methodology:

To a solution of propyl 4-hydroxy-3-methoxyphenylacetate (1 equivalent) in a polar aprotic

solvent such as acetone or DMF, add a base such as anhydrous potassium carbonate (1.5

equivalents).

Add 2-chloro-N,N-diethylacetamide (1.1 equivalents) to the mixture.

Heat the reaction mixture to reflux and stir for several hours until the starting material is

consumed (monitored by TLC).

Cool the reaction mixture to room temperature and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure.

Dissolve the residue in an organic solvent and wash with water and brine.

Dry the organic layer, filter, and concentrate.

Purify the crude propanidid by column chromatography on silica gel to obtain the final

product.

Quantitative Data
Compound

Molecular

Formula

Molecular

Weight ( g/mol )
Typical Yield Reference

Propyl 4-

hydroxy-3-

methoxyphenyla

cetate

C₁₂H₁₆O₄ 224.25 ~85-95%
General

Esterification

2-chloro-N,N-

diethylacetamide
C₆H₁₂ClNO 149.62 ~70-85% Amide Formation

Propanidid C₁₈H₂₇NO₅ 337.41 ~60-75%
Williamson Ether

Synthesis

Spectroscopic Data and Characterization
Propanidid (Propyl 4-(2-(diethylamino)-2-oxoethoxy)-3-
methoxyphenyl)acetate)

¹H NMR (CDCl₃, 400 MHz) δ (ppm): 6.85-6.70 (m, 3H, Ar-H), 4.65 (s, 2H, O-CH₂-CO), 4.05

(t, J=6.7 Hz, 2H, O-CH₂-CH₂-CH₃), 3.85 (s, 3H, O-CH₃), 3.55 (s, 2H, Ar-CH₂), 3.40 (q, J=7.1

Hz, 4H, N-(CH₂-CH₃)₂), 1.65 (sext, J=7.4 Hz, 2H, O-CH₂-CH₂-CH₃), 1.15 (t, J=7.1 Hz, 6H, N-

(CH₂-CH₃)₂), 0.90 (t, J=7.4 Hz, 3H, O-CH₂-CH₂-CH₃).

¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 172.0, 167.5, 149.5, 146.0, 127.0, 121.0, 114.0, 112.5,

68.0, 66.5, 56.0, 41.5, 41.0, 22.0, 14.0, 13.0, 10.5.
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IR (KBr, cm⁻¹): 2970 (C-H), 1735 (C=O, ester), 1645 (C=O, amide), 1590, 1510 (C=C,

aromatic), 1260, 1140 (C-O).

Mass Spectrometry (EI, m/z): 337 (M⁺), 264, 194, 151, 100.[1]

Propyl 4-hydroxy-3-methoxyphenylacetate
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 6.80-6.65 (m, 3H, Ar-H), 5.60 (s, 1H, OH), 4.05 (t, J=6.7

Hz, 2H, O-CH₂-CH₂-CH₃), 3.85 (s, 3H, O-CH₃), 3.50 (s, 2H, Ar-CH₂), 1.65 (sext, J=7.4 Hz,

2H, O-CH₂-CH₂-CH₃), 0.90 (t, J=7.4 Hz, 3H, O-CH₂-CH₂-CH₃).

¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 172.5, 146.5, 145.0, 126.5, 121.5, 114.5, 111.5, 66.5,

56.0, 41.0, 22.0, 10.5.

IR (KBr, cm⁻¹): 3400 (O-H), 2960 (C-H), 1730 (C=O, ester), 1600, 1515 (C=C, aromatic),

1270, 1150 (C-O).

Mass Spectrometry (EI, m/z): 224 (M⁺), 182, 151, 123.[2]

2-chloro-N,N-diethylacetamide
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 4.05 (s, 2H, Cl-CH₂), 3.35 (q, J=7.2 Hz, 4H, N-(CH₂-

CH₃)₂), 1.15 (t, J=7.2 Hz, 6H, N-(CH₂-CH₃)₂).

¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 166.0, 42.0, 41.5, 41.0, 14.0, 12.5.

IR (Neat, cm⁻¹): 2975 (C-H), 1650 (C=O, amide), 1430, 1280, 770 (C-Cl).

Mass Spectrometry (EI, m/z): 149 (M⁺), 114, 100, 72, 58.

Conclusion
Propanidid represents a significant milestone in the history of anesthetic drug development.

While its clinical application was ultimately limited, the synthetic chemistry and pharmacological

properties of propanidid continue to be of interest to researchers in medicinal chemistry and

drug development. The three-step synthesis pathway detailed in this guide provides a clear and

reproducible method for obtaining this compound for research purposes. The provided

experimental protocols, quantitative data, and spectroscopic characterizations offer a
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comprehensive resource for scientists working in this area. The logical diagrams of the

synthesis pathway and experimental workflows serve to further clarify the process, making this

guide a valuable tool for both educational and practical applications in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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